Product packaging for tert-Butyl mercaptan(Cat. No.:CAS No. 75-66-1)

tert-Butyl mercaptan

Cat. No.: B031775
CAS No.: 75-66-1
M. Wt: 90.19 g/mol
InChI Key: WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Description

tert-Butyl mercaptan (2-methylpropane-2-thiol) is a volatile organosulfur compound of significant interest in scientific research, primarily due to its potent and distinctive odor. It serves as a critical standard and reference material in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of sulfurous compounds in various matrices. Its primary research application lies in the petrochemical and environmental sectors, where it is used as a model compound to study odorization processes in natural gas and liquefied petroleum gas (LPG), aiding in leak detection simulation and the development of sensitive odorant sensors. Furthermore, this compound is employed in organic synthesis as a building block and a source of the tert-butylthio group, facilitating the study of thioether formation and other sulfur-based reaction mechanisms. In environmental science, it is utilized in tracer studies and investigations into the atmospheric chemistry and degradation pathways of volatile organic sulfur compounds. Researchers value this high-purity reagent for its role in elucidating the behavior of sulfur-containing species, which is crucial for advancements in industrial safety, material science, and atmospheric modeling. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula (CH3)3CSH<br>C4H10S<br>C4H10S B031775 tert-Butyl mercaptan CAS No. 75-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane-2-thiol
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InChI

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3
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InChI Key

WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)S
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Molecular Formula

C4H10S, Array
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DSSTOX Substance ID

DTXSID0026418
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Molecular Weight

90.19 g/mol
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Physical Description

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C
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Flash Point

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c.
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Solubility

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride
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Density

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80
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Vapor Density

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0
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Color/Form

Mobile liquid, COLORLESS LIQUID

CAS No.

75-66-1, 16528-55-5
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Melting Point

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C
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Advanced Synthetic Methodologies and Reaction Pathways of Tert Butyl Mercaptan

Catalytic Synthesis Routes

Acid-Catalyzed Synthesis of Tertiary and Secondary Thiols

The synthesis of tertiary thiols, such as tert-butyl mercaptan, can be achieved through the acid-catalyzed reaction of isobutylene (B52900) and hydrogen sulfide (B99878). This method utilizes acid catalysts to facilitate the addition of the thiol group across the double bond of the olefin. Friedel-Crafts type catalysts, including boron fluoride, hydrogen fluoride, and stannic chloride, have been employed for this purpose. The reaction can be conducted at room temperature, and these catalysts act as true catalysts in the reaction between organic halides and hydrogen sulfide. google.com

Another approach involves the use of dry cation exchange resins as heterogeneous catalysts. In this process for preparing tertiary mercaptans from isobutylene homopolymers and hydrogen sulfide, the reaction is carried out at temperatures below 45°C, preferably between 0° and 35°C. google.comgoogle.com This method is reported to produce excellent yields of the desired tertiary mercaptan while minimizing the formation of undesirable byproducts. google.com The low temperatures employed are advantageous for the dissolution of hydrogen sulfide in the isobutylene homopolymers, allowing for operation at moderate pressures. google.com

Superacid-Catalyzed Hydrosulfurization of Isobutene

Theoretical studies have investigated the mechanism of the hydrosulfurization of isobutene to form tert-butylthiol using superacids such as HBF4, HAsF6, and HSbF6. These studies have shown that superacids are effective catalysts for this reaction, significantly reducing the activation barrier compared to the uncatalyzed process. The catalytic effect of these superacids is substantial, lowering the activation barrier by approximately 95%. This reduction in the activation energy makes the reaction proceed much more readily.

The reaction mechanism involves the protonation of isobutene by the superacid to form a tert-butyl cation, which then reacts with hydrogen sulfide. The final step is the deprotonation to yield this compound and regenerate the superacid catalyst. The high acidity of the superacids facilitates the formation of the carbocation intermediate, which is a key step in the reaction pathway.

Triphase Transfer Catalysis in this compound Synthesis

A method for the synthesis of this compound (t-BM) utilizing a triphase transfer catalyst has been developed. This process involves the reaction of thiourea and tert-butyl bromide in an aqueous medium, with a polystyrene-grafted quaternary ammonium salt acting as the catalyst. researchgate.net The synthesis proceeds through two main stages: salification and hydrolyzation. researchgate.net

Research has identified the main factors influencing the yield of this compound in this triphase system as the salification temperature and time, the amount of sodium hydroxide solution used in hydrolysis, and the hydrolyzation time. researchgate.net Through systematic investigation, the optimal conditions for these reactions have been determined. researchgate.net

ParameterOptimal Condition
Salification
Molar Ratio (Thiourea:tert-Butyl Bromide)1.05 : 1
Catalyst Amount (PS-C3 per 0.1 mol t-BuBr)1 g
Water Volume30 mL
Temperature50°C
Time4 hours
Hydrolyzation
NaOH Solution (20% aqueous)30 g
Temperature60°C
Reflux Time2 hours

Under these optimized conditions, a yield of approximately 73.9% of this compound can be achieved. researchgate.net

The quaternized polystyrene-grafted catalyst plays a crucial role in this synthesis. Among various catalysts tested, the tributylamine quaternized polystyrene bead (PS-C3) demonstrated the best catalytic performance. researchgate.net This solid-phase catalyst facilitates the reaction between the aqueous phase (containing thiourea and NaOH) and the organic phase (tert-butyl bromide). A significant advantage of this catalyst is its easy recovery and reusability for multiple cycles without a significant decline in its catalytic activity. researchgate.net

Industrial Preparation via Isobutylene and Hydrogen Sulfide over Clay Catalysts

On an industrial scale, this compound is primarily prepared through the reaction of isobutylene with hydrogen sulfide over a clay catalyst. atamanchemicals.com Specifically, silica-alumina clays are utilized for this purpose. atamanchemicals.com These clay catalysts are solid acids that can function as both Brønsted and Lewis acids. ias.ac.in

The reaction is typically carried out in the vapor phase. The acidic sites on the surface of the clay catalyst facilitate the reaction between isobutylene and hydrogen sulfide. Montmorillonite, a type of smectite clay, is a common example of a clay catalyst used in various organic transformations due to its layered structure and ion-exchange capabilities. The catalytic properties of these clays can be enhanced through processes like acid activation.

Non-Catalytic Synthesis Methods

Reaction of Zinc Sulfide and t-Butyl Chloride

The inaugural synthesis of this compound was reported by Leonard Dobbin in 1890, a landmark achievement in early organosulfur chemistry. atamanchemicals.comwikipedia.org This method involves the reaction of zinc sulfide with t-butyl chloride. While this historical method laid the groundwork for the synthesis of tertiary thiols, it is not a commonly used laboratory or industrial method today due to the development of more efficient synthetic routes. The reaction proceeds by the nucleophilic attack of the sulfide on the tertiary alkyl halide.

ReactantsProductHistorical Context
Zinc Sulfide (ZnS)This compoundFirst reported synthesis by Leonard Dobbin in 1890.
t-Butyl Chloride ((CH₃)₃CCl)Paved the way for tertiary thiol synthesis.

Grignard Reagent Hydrolysis (t-BuMgCl with Sulfur)

A more versatile and widely employed non-catalytic method for the synthesis of this compound involves the use of a Grignard reagent. atamanchemicals.comwikipedia.org This procedure entails the reaction of tert-butylmagnesium chloride (t-BuMgCl) with elemental sulfur. The Grignard reagent, acting as a potent nucleophile, attacks the sulfur atom to form a magnesium thiolate intermediate (t-BuSMgCl). Subsequent hydrolysis of this intermediate with water yields the desired this compound. atamanchemicals.comwikipedia.org To prevent the formation of disulfide byproducts, an excess of the Grignard reagent is often utilized.

The reaction pathway is as follows:

Formation of the Thiolate: t-BuMgCl + S → t-BuSMgCl

Hydrolysis: t-BuSMgCl + H₂O → t-BuSH + Mg(OH)Cl atamanchemicals.comwikipedia.org

ReagentIntermediateProductKey Considerations
tert-Butylmagnesium Chloride (t-BuMgCl)tert-Butylmagnesium Thiolate (t-BuSMgCl)This compoundUse of excess Grignard reagent is recommended to minimize disulfide formation.
Elemental Sulfur (S)The reaction is followed by a hydrolysis step.

Mechanistic Investigations of this compound Formation

Reaction TypeReactantsKey Intermediate/PathwayProduct
Thio-Staudinger ReactionVinyl Azide, this compoundFavored over vinyl nitrene trappingSulfenimine

Photoinitiated Addition to Double Bonds

The kinetic mechanism of the photoinitiated addition of thiols to double bonds is a well-studied area. cdnsciencepub.comnih.gov The reaction is initiated by the photolytic generation of thiyl radicals (RS•) from the thiol. These radicals then add to the double bond of an alkene to form a carbon-centered radical. This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

The key kinetic steps are:

Initiation: RSH + hν → RS• + H•

Propagation (Attack): RS• + R'CH=CH₂ → R'S-CH-CH₂• (Rate constant: kₐ)

Propagation (Chain Transfer): R'S-CH-CH₂• + RSH → R'S-CH₂-CH₃ + RS• (Rate constant: k꜀ₜ)

Termination: Combination of radicals (Rate constant: kₜ)

Kinetic StepDescriptionRate ConstantSignificance
InitiationFormation of thiyl radicals upon photoirradiation.-Starts the radical chain reaction.
Propagation (Attack)Addition of the thiyl radical to the alkene double bond.kₐ (or kₚ)Forms a carbon-centered radical intermediate.
Propagation (Chain Transfer)Hydrogen abstraction from a thiol molecule by the carbon-centered radical.k꜀ₜForms the final thioether product and regenerates the thiyl radical.
TerminationCombination of any two radical species to end the chain reaction.kₜEnds the kinetic chain.
Radical Intermediates and Their Reactivity

The chemistry of this compound is significantly influenced by the formation and reactivity of its corresponding thiyl radical, the tert-butylthiyl radical ((CH₃)₃CS•). Due to the relative weakness of the sulfur-hydrogen (S-H) bond compared to carbon-hydrogen (C-H) bonds, thiyl radicals are readily generated from thiols like this compound. tcichemicals.com This process can be initiated through various methods, including photolysis, radiolysis, or reaction with radical initiators such as azo compounds (e.g., AIBN) or peroxides. tcichemicals.com

Once formed, the tert-butylthiyl radical is a versatile and reactive intermediate. A primary reaction pathway for thiyl radicals is recombination to form a disulfide tcichemicals.com:

2 (CH₃)₃CS• → (CH₃)₃CSSC(CH₃)₃ (di-tert-butyl disulfide)

This dimerization is a common fate for thiyl radicals. However, their reactivity extends to several other synthetically useful transformations. Thiyl radicals are known to participate in hydrogen abstraction reactions. The facility of hydrogen abstraction from thiols by radicals increases in the order of primary < secondary < tertiary thiols, a trend influenced by the stability of the resulting thiyl radical and steric factors. arkema.com

Furthermore, tert-butylthiyl radicals readily add to sites of unsaturation, such as alkenes and alkynes, in reactions known as thiol-ene and thiol-yne couplings, respectively. mdpi.com This addition is a key step in many radical-mediated cyclization and polymerization reactions. The electrophilic nature of the thiyl radical influences its reactivity, particularly in addition reactions to double bonds. arkema.com The reaction of the tert-butylthiyl radical is central to various synthetic strategies that leverage radical chemistry for the formation of complex molecules.

PropertyDescription
Radical Intermediate tert-Butylthiyl radical ((CH₃)₃CS•)
Generation Methods Hydrogen-atom abstraction from this compound via photolysis, radiolysis, or radical initiators. tcichemicals.com
Key Reactions - Dimerization to di-tert-butyl disulfide tcichemicals.com- Hydrogen abstraction arkema.com- Addition to unsaturated bonds (thiol-ene/thiol-yne reactions) mdpi.com
Reactivity Trend Reactivity in hydrogen abstraction: primary < secondary < tertiary thiols. arkema.com

Derivatization and Functionalization of the Thiol Group

The thiol group of this compound is a focal point for derivatization, enabling its use in specialized applications such as peptide synthesis and polymer chemistry.

tert-Butyl Group as Thiol Protection in Peptide Synthesis

In the complex, multi-step process of solid-phase peptide synthesis (SPPS), the protection of reactive side chains is crucial to prevent unwanted side reactions. The thiol group of the amino acid cysteine is particularly nucleophilic and susceptible to oxidation, necessitating a robust protecting group. The tert-butyl (tBu) group, derived conceptually from this compound, serves as an effective protecting group for the cysteine thiol. arkema.comnih.gov

The S-tert-butyl protected cysteine, Fmoc-Cys(tBu)-OH, is utilized within the Fmoc/tBu solid-phase synthesis strategy. nih.gov The tBu group exhibits stability under the mildly basic conditions required for Nα-Fmoc group removal (typically piperidine) and the acidic conditions of standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin. nih.govrubbernews.com This stability makes it a valuable tool for synthesizing peptides where the cysteine thiol needs to remain protected until a final, specific deprotection step.

Cleavage of the S-tert-butyl group requires specific and harsher conditions than those used for many other side-chain protecting groups. This orthogonality allows for selective deprotection strategies, which is particularly important in the synthesis of complex peptides with multiple disulfide bonds. rubbernews.com

Deprotection Methods for S-tert-Butyl Group:

Reagent/ConditionDescription
Mercury(II) Acetate (Hg(OAc)₂) or Trifluoroacetate (Hg(TFA)₃) Treatment with mercury salts, followed by reaction with a thiol like 2-mercaptoethanol to liberate the free cysteine thiol. nih.gov
Hydrogen Fluoride (HF) Cleavage can be achieved with HF using anisole as a scavenger. nih.gov
Trimethylsilyl bromide-thioanisole/TFA An efficient deprotection procedure for cleaving the tBu group from cysteine in Fmoc-SPPS. google.com
TFA / 2,2′-dithiobis(5-nitropyridine) (DTNP) Allows for cleavage under TFA conditions when specific additives are present. nih.gov
Thallium(III) trifluoroacetate (Tl(TFA)₃) Used for one-step cleavage and disulfide bond formation. rubbernews.com

The stability of the tBu group to TFA can be a double-edged sword. During the final cleavage of other tBu-based protecting groups (e.g., on aspartic acid, serine), liberated tert-butyl cations can cause the unwanted S-tert-butylation of unprotected cysteine residues. google.com Therefore, careful planning of the protecting group strategy and the use of appropriate scavengers are essential.

Synthesis of Chain-Transfer Agents for Polymerization

Beyond conventional free-radical polymerization, this compound and related thiols are crucial precursors for synthesizing more sophisticated CTAs used in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization relies on a CTA, typically a thiocarbonylthio compound like a trithiocarbonate, to mediate the polymerization, allowing for the synthesis of polymers with well-defined architectures and low polydispersity. tcichemicals.com

A general synthesis for a trithiocarbonate RAFT agent involves the reaction of a thiol (R-SH) with carbon disulfide (CS₂) in the presence of a base, followed by reaction with an alkylating agent. While long-chain thiols like dodecanethiol are commonly used to impart specific solubility properties to the CTA, the fundamental chemistry is applicable to other thiols. google.commdpi.com The resulting trithiocarbonate, with the structure R-S-C(=S)-S-R', acts as the RAFT agent. The tert-butyl group from this compound can serve as the "R" group in these structures, influencing the reactivity and properties of the CTA.

The synthesis of these agents allows for precise control over polymerization processes, enabling the creation of advanced materials like block copolymers and polymers with complex topologies. tcichemicals.comnih.gov

Theoretical and Computational Studies of Tert Butyl Mercaptan

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations serve as a powerful tool for determining the precise molecular structure and dynamic behavior of molecules like tert-butyl mercaptan. These computational methods provide insights that are complementary to experimental findings.

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule, which are in turn used to define its precise geometric structure. The microwave spectrum of this compound in its vibrational ground state has been measured in the frequency range of 8 to 40 GHz. worldscientific.com The analysis of this spectrum provides detailed information about the molecule's geometry.

The study involved the assignment of numerous transitions, with the data being analyzed using the combined axis method. worldscientific.com This analysis yielded accurate values for the three rotational constants and four quartic centrifugal distortion constants. worldscientific.com The molecule is characterized as a near prolate symmetric top. worldscientific.com Key parameters determined from the microwave spectrum analysis are essential for defining the molecule's three-dimensional structure.

Table 1: Rotational and Centrifugal Distortion Constants for this compound worldscientific.com

ParameterDescription
A, B, CThe three rotational constants.
dJ, dJK, dK, dWJ, dWKQuartic centrifugal distortion constants according to Watson's S-reduction.

The complex microwave spectrum of this compound reveals splittings in energy levels, which are attributed to the internal rotation of the methyl groups and the thiol group around the carbon-sulfur (C–S) bond. worldscientific.com The analysis of these splittings provides insight into the vibrational states and the potential energy barriers hindering free rotation.

Specifically, the spectrum was analyzed to determine the threefold hindering potential (V₃) for the CSH torsion. worldscientific.com This value quantifies the energy barrier that the sulfhydryl group must overcome to rotate about the C–S bond. The moment of inertia of the tert-butyl group and the angle between the internal rotation axis and the principal inertia axis were also accurately determined. worldscientific.com However, the analysis indicated that the rigid top–rigid frame model is not perfectly suitable for this molecule, suggesting that more sophisticated models are needed to fully account for its dynamic behavior. worldscientific.com

Table 2: Internal Rotation Parameters for this compound worldscientific.com

ParameterDescription
V₃The threefold hindering potential for the CSH torsion.
IαThe moment of inertia of the tert-butyl group.
∠(i, a)The angle between the internal rotation axis and the principal inertia axis a.

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies provide crucial data on the stability and reactivity of molecules. For thiol compounds, the bond dissociation energy (BDE) of the S-H and C-S bonds is a key parameter that governs their chemical behavior, particularly in radical reactions.

Quantum chemical calculations have been employed to estimate the BDEs for a range of thiol compounds. worldscientific.com These theoretical studies compare the accuracy of different computational methods against available experimental data to identify the most reliable approaches for predicting the thermochemical properties of these sulfur-containing molecules.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules and predicting their properties, including BDEs. Several hybrid DFT functionals, such as B3LYP, B3PW91, and B3P86, have been tested for their accuracy in computing the BDEs of thiol compounds when paired with the 6-311G** basis set. worldscientific.com

Comparative studies have shown that the B3P86 functional provides reliable BDE calculations for thiols and is not highly sensitive to the choice of basis set. worldscientific.comacs.org The B3P86 method, with a moderate to large basis set, is considered a suitable approach for calculating the C–SH bond BDEs in thiol compounds, balancing accuracy with computational cost. worldscientific.com

Table 3: Comparison of Calculated S-H Bond Dissociation Energies (kcal/mol) for Selected Thiols using Different DFT Functionals worldscientific.com

CompoundB3LYPB3PW91B3P86Experimental
CH₃SH85.786.787.488.0 ± 0.5
C₂H₅SH85.186.186.887.0 ± 1.0
n-C₃H₇SH85.186.286.8-
i-C₃H₇SH84.985.986.6-
t-C₄H₉SH84.685.686.3-

The Complete Basis Set (CBS) methods are a family of high-accuracy computational techniques that extrapolate calculations to the theoretical limit of an infinitely large basis set. The CBS-Q method, in particular, has been used to compute the BDEs for thiol compounds, providing a benchmark for assessing the performance of other methods. worldscientific.com

Studies demonstrate that the CBS-Q method is highly accurate for computing reliable BDEs for thiols. worldscientific.com When comparing computational cost and accuracy, the results from the CBS-Q method are often used as a reference. The B3P86 DFT method has been shown to yield results that are in close agreement with the more computationally intensive CBS-Q calculations for thiol BDEs. worldscientific.com

Table 4: Comparison of Calculated C-S Bond Dissociation Energies (kcal/mol) for Selected Thiols using DFT and CBS-Q Methods worldscientific.com

CompoundB3LYPB3PW91B3P86CBS-Q
CH₃SH73.774.275.175.2
C₂H₅SH70.871.472.372.3
n-C₃H₇SH70.971.572.472.4
i-C₃H₇SH69.870.471.371.3
t-C₄H₉SH67.067.668.568.4

Bond Dissociation Energies (BDEs) of Thiol Compounds

Adsorption Mechanisms and Surface Interactions

Density Functional Theory (DFT) calculations have been employed to investigate the adsorption of this compound (TBM) on nanoporous graphene surfaces. These computational studies are crucial for understanding the fundamental interactions that govern the removal of sulfur compounds from fuels. researchgate.net The calculations determine the stable configuration and the adsorption energy for different orientations of the TBM molecule on the graphene surface. researchgate.netresearchgate.net

The results from DFT calculations indicate that this compound physically adsorbs onto the graphene surface. The calculated adsorption energies are approximately -25 kJ/mol. researchgate.netresearchgate.net This value suggests a physisorption process, which is characterized by weaker van der Waals forces rather than the formation of strong chemical bonds (chemisorption). researchgate.net This finding is significant for potential applications in desulfurization, as it implies that the adsorbent (nanoporous graphene) could potentially be regenerated and reused. researchgate.net

The table below presents the calculated adsorption energy for this compound on nanoporous graphene.

AdsorbateAdsorbentAdsorption Energy (kJ/mol)Adsorption Type
This compound (TBM)Nanoporous Graphene~ -25Physisorption

This data is derived from Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net

In conjunction with adsorption energy calculations, DFT has been used to analyze the electronic structure of the various configurations of this compound adsorbed on a graphene surface. researchgate.netresearchgate.net This analysis provides deeper insight into the nature of the interaction between the adsorbate and the adsorbent. By examining the electronic properties, such as charge distribution and density of states, researchers can further characterize the adsorption mechanism. researchgate.net

Environmental Fate and Remediation of Tert Butyl Mercaptan

Biodegradation Pathways and Kinetics

Microbial degradation of tert-butyl mercaptan involves a series of oxidative steps, ultimately leading to the formation of less complex molecules and, in some cases, complete mineralization. The efficiency and rate of these processes are highly dependent on the specific microbial populations present and the surrounding environmental conditions.

Studies utilizing microcosm setups have demonstrated that this compound is biodegradable in soil-water systems under aerobic conditions ntnu.noresearchgate.net. In aqueous environments, while some abiotic loss of TBM can occur (approximately 17% over 14 days), biodegradation is the principal mechanism of removal omicsonline.org. Research on various soils has shown that up to 99% of TBM can disappear within 33 days through a combination of biodegradation and chemical oxidation researchgate.netomicsonline.org.

The aerobic biodegradation of this compound in both water and soil generally follows first-order kinetics omicsonline.org. In water, the first-order kinetic constant has been observed to range from 0.002 to 0.005 h⁻¹ omicsonline.orgomicsonline.org. In soil studies, the estimated first-order degradation rate constant is higher, ranging from 0.044 to 0.14 day⁻¹ omicsonline.org. With a mixed microbial culture from petroleum-contaminated soil, the half-life of TBM in water was found to be six days omicsonline.org.

Table 1: First-Order Kinetic Constants for Aerobic Biodegradation of this compound

EnvironmentMicrobial SourceRate Constant (k)Reference
WaterMixed Microbial Consortia0.002 to 0.005 h⁻¹ omicsonline.orgomicsonline.org
SoilVarious Soil Microbes0.044 to 0.14 day⁻¹ omicsonline.org
WaterAlcaligenes faecalis subsp. phenolicus0.007 h⁻¹ omicsonline.org

The rate of TBM biodegradation is significantly influenced by the composition of the microbial consortia and the soil matrix omicsonline.org. Microbial cultures isolated from soils with a previous history of contamination exhibit higher degradation rates omicsonline.orgomicsonline.org. Conversely, sandy soils with low organic matter content and fewer heterotrophic microorganisms show the lowest biodegradation activity, only slightly above that of abiotic losses researchgate.netomicsonline.orgomicsonline.org. An increase in organic matter content and higher initial counts of heterotrophic bacteria lead to increased TBM dissipation rates in water omicsonline.org. Clay-based soils have been found to adsorb TBM more strongly than sandy soils or those with high organic carbon content researchgate.net.

Table 2: Influence of Environmental Factors on this compound Biodegradation

ConditionEffect on Biodegradation RateReference
Microbial consortia from previously contaminated soilHigher degradation rates omicsonline.orgomicsonline.org
Sandy soil with low organic matterLowest degradation rates researchgate.netomicsonline.orgomicsonline.org
Increased soil organic matterIncreased dissipation rates omicsonline.org
Higher initial heterotrophic bacterial countsIncreased dissipation rates omicsonline.org

During the aerobic biodegradation of TBM, several intermediate products are formed. The primary identified intermediate is di-tertiary-butyl disulfide (DTBD) ntnu.noresearchgate.netomicsonline.org. The concentration of DTBD has been observed to increase for up to 10 days before decreasing significantly omicsonline.org. Another intermediate has been identified as bis(1,1-dimethylethyl) disulfoxide omicsonline.org. The formation of these disulfide compounds is a key step in the oxidative degradation pathway of mercaptans omicsonline.orgirost.ir.

The ultimate fate of this compound in aerobic biodegradation is its conversion to inorganic compounds. Studies have confirmed that TBM is partly mineralized to carbon dioxide (CO₂) by mixed microbial cultures in both water and soil ntnu.noresearchgate.netomicsonline.org. The production of CO₂ is significantly greater in microbially active systems compared to sterilized controls, confirming the role of microorganisms in the complete degradation of the compound ntnu.noresearchgate.net.

Effects of Environmental Factors on Degradation Rates (e.g., Tertiary Butyl Alcohol, Phenol)

The biodegradation rate of this compound (TBM) in aquatic environments can be influenced by the presence of other organic compounds. Research has shown that the addition of tertiary butyl alcohol can slightly increase the degradation rate of TBM. researchgate.netresearchgate.net Conversely, the presence of phenol has been observed to slightly inhibit the degradation process. researchgate.netresearchgate.net In studies using a mixed microbial culture isolated from petroleum-contaminated soil, TBM was partly degraded to two significant intermediate products and partly mineralized to carbon dioxide. researchgate.net The half-life of TBM in water with this mixed culture was reported to be six days. researchgate.net

Abiotic Transformation Processes

Potassium permanganate (KMnO₄) is a strong and versatile oxidizing agent used for the oxidation of various organic compounds. researchgate.netnitrkl.ac.in Its reactions can proceed through multiple manganese oxidation states, including Mn(VI), Mn(V), Mn(IV), and Mn(III), depending on the reaction conditions. nitrkl.ac.in In neutral or alkaline solutions, the reduction of permanganate often produces a brown precipitate of manganese dioxide (MnO₂). nitrkl.ac.in

Manganese dioxide itself can act as an oxidant or a catalyst in the oxidation of organic compounds. researchgate.netresearchgate.net Studies on phenolic compounds have shown that MnO₂ can significantly accelerate the oxidation kinetics by potassium permanganate, particularly in slightly acidic solutions. researchgate.net While specific studies on this compound are limited, the known reactivity of permanganate with thiols suggests it would oxidize the thiol group. researchgate.net The oxidation of thiols by potassium permanganate can lead to the formation of symmetrical disulfides. researchgate.net The presence of MnO₂, whether added or formed in situ, could potentially enhance the rate of this oxidation process. researchgate.net

Abiotic processes contribute to the loss of this compound from the gas phase. In controlled studies, approximately 17% of TBM in the gas phase was lost over a 14-day period due to abiotic factors. researchgate.netresearchgate.net In the atmosphere, vapor-phase TBM is primarily degraded through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this atmospheric reaction is about 12 hours, calculated from its reaction rate constant of 3.31 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov TBM is not expected to undergo direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov

Abiotic Loss of this compound
ProcessObservation/RateTimeframeReference
General Abiotic Loss (Gas Phase)~17% loss14 days researchgate.netresearchgate.net
Atmospheric Oxidation (by •OH radicals)12-hour half-life (estimated)N/A nih.gov

Remediation and Abatement Technologies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com These methods are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of destroying a wide range of contaminants. mdpi.comjuniperpublishers.com The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a well-known AOP used for wastewater treatment. mdpi.com

A modified Fenton process using a bimetallic system has been shown to be highly effective for the rapid remediation of soil contaminated with this compound. irost.irirost.ir This process utilizes a combination of iron (in multiple valence states: Fe²⁺/Fe³⁺/Fe⁰) and copper (Cu²⁺) to catalyze the decomposition of hydrogen peroxide and enhance the generation of hydroxyl radicals. irost.irirost.ir

A study investigating this bimetallic Fenton treatment identified several key factors influencing the removal efficiency of TBM from soil: the initial concentrations of hydrogen peroxide, copper sulfate (CuSO₄), magnetite (Fe₃O₄) nanoparticles, nano zerovalent iron (nZVI), and gasoline as a co-contaminant. irost.irirost.ir The interactions between H₂O₂/nZVI, H₂O₂/Fe₃O₄, H₂O₂/CuSO₄, nZVI/Fe₃O₄, and nZVI/CuSO₄ were found to have a positive effect on the removal efficiency. irost.irirost.ir

Optimal conditions determined from the research led to a 99.27% removal of this compound from contaminated soil within just 20 minutes, without the need for pH or temperature adjustments. irost.irirost.ir

Optimal Conditions for Bimetallic-Modified Fenton Process for TBM Removal
ParameterOptimal Concentration/LevelReference
Initial Gasoline Concentration2.5 %w/w (minimum level) irost.irirost.ir
Copper Sulfate (CuSO₄)0.12 %w/w (maximum level) irost.irirost.ir
Hydrogen Peroxide (H₂O₂)8.92 %w/v irost.irirost.ir
Nano Zerovalent Iron (nZVI)0.1194 %w/w irost.irirost.ir
Magnetite Nanoparticles (Fe₃O₄)0.0898 %w/w irost.irirost.ir
Sono-Fenton Process for Deodorization of Contaminated Soil

Adsorption-Based Removal Strategies

Adsorption is another key strategy for removing this compound from contaminated media, particularly from liquid phases.

Nanoporous graphene has been investigated as a sorbent for the removal of tertiary butyl mercaptan (TBM) from liquid phases. researchgate.net This carbon nanostructure has demonstrated high efficiency, reducing the sulfur content from 300 ppm to below 10 ppm. researchgate.net The desulfurization efficiency using nanoporous graphene was approximately 96.3% at 298 K over 24 hours. researchgate.net The adsorption capacity for TBM was found to be 4.4 grams of sulfur per gram of adsorbent. researchgate.net

To understand the equilibrium of TBM adsorption onto nanoporous graphene, various isotherm models, including Langmuir, Freundlich, and Tempkin, were investigated. researchgate.net The experimental data showed good agreement with the Freundlich isotherm model. researchgate.net This suggests that the adsorption process occurs on a heterogeneous surface.

Adsorption onto Nanoporous Graphene from Liquid Phases
Adsorption Kinetics (e.g., Pseudo-Second-Order)

The study of adsorption kinetics is crucial for understanding the rate at which a substance is removed from a solution or gas phase and adsorbed onto a solid surface. The pseudo-second-order (PSO) kinetic model is frequently used to describe adsorption processes. chemrxiv.orgmdpi.com This model assumes that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. chemrxiv.org The PSO model is often preferred for its ability to fit experimental data across a wide range of conditions. mdpi.commdpi.com

In the context of this compound (TBM) removal, the adsorption kinetics have been modeled using the pseudo-second-order equation. researchgate.net For instance, the adsorption of TBM from liquid phases onto nanoporous graphene was investigated, and the adsorption rate was found to align with the pseudo-second-order model. researchgate.net This suggests that the process is likely controlled by chemisorption. researchgate.net The linearized form of the PSO model is often successful in fitting batch adsorption experimental data. mdpi.com

Sorption to Indoor Materials (e.g., Carpets, Wallpapers, Activated Carbon)

When released indoors, this compound can adhere to various surfaces, leading to persistent odor problems. ascelibrary.org Understanding its sorption behavior onto common indoor materials is essential for developing effective decontamination strategies. ascelibrary.org Studies have evaluated the sorption of TBM to materials such as carpets, wallpapers, and granular activated carbon (GAC). ascelibrary.orgresearchgate.netresearchgate.net

Research indicates that all these materials can sorb environmentally significant amounts of TBM. ascelibrary.orgresearchgate.net The malodorant tends to partition readily into wallpapers and more slowly into carpet materials. ascelibrary.orgresearchgate.netresearchgate.net Granular activated carbon, in particular, demonstrates a strong ability to sorb TBM from both air and water, highlighting its potential for use in remediating TBM-contaminated indoor environments. ascelibrary.orgresearchgate.net The retention of TBM by these sorbents is generally greater from the air than from water. ascelibrary.orgresearchgate.netresearchgate.net

Gas-Solid and Aqueous-Solid Phase Distribution

The phase distribution of TBM in gas-solid and aqueous-solid systems has been evaluated to understand how it partitions between different environmental compartments. ascelibrary.orgresearchgate.net Batch reactor experiments have been conducted to study the sorption of TBM from both gaseous and aqueous phases to various indoor materials over contact times ranging from one to 28 days. ascelibrary.orgresearchgate.net

The distribution between the solid and the surrounding fluid (gas or water) is often described using phase distribution relationships (PDRs). researchgate.net For TBM sorption on indoor materials, linear and Freundlich models have been used to fit the phase distribution data. ascelibrary.orgresearchgate.net Results show that TBM retention by sorbents is consistently greater in gas-solid systems compared to aqueous-solid systems. ascelibrary.orgresearchgate.net In the case of GAC, sorption was observed to be nonlinear, and this nonlinearity appeared to increase with longer contact times. ascelibrary.orgresearchgate.net

Sorption Kinetics and Capacity Parameters

To quantify the sorption behavior of TBM on indoor materials, researchers have determined various kinetic and capacity parameters. These parameters are typically derived by fitting experimental data to established isotherm models, such as the linear and Freundlich models. researchgate.net

The Freundlich model is represented by the equation: q = KFCn

where:

q is the solid-phase solute concentration (e.g., mg/kg)

C is the aqueous or gas-phase solute concentration (e.g., mg/m³)

KF is the Freundlich sorption capacity parameter

n is the Freundlich linearity parameter

A study on TBM sorption to various indoor materials provided the following Freundlich parameters for the gas-solid phase distribution after 28 days of contact time.

Data sourced from a study on the sorption of tertiary butyl mercaptan to indoor materials. researchgate.net

Reactive Adsorption for Gas Stream Treatment

Reactive adsorption is an effective method for removing mercaptans from gas streams. mdpi.comnih.gov This process involves adsorbents that not only physically capture the pollutant molecules but also promote a chemical reaction to convert them into less harmful or more easily retained substances. mdpi.comnih.gov This approach is particularly beneficial for treating volatile and toxic compounds like mercaptans, which are known for their strong, unpleasant odors. mdpi.comnih.gov Adsorption has been extensively studied for mercaptan treatment due to its high efficiency and the potential for adsorbent regeneration. mdpi.comnih.gov

Metal-Doped Adsorbents (e.g., Cu/AC)

To enhance the selective adsorption capabilities of porous materials, they are often doped with metals or metal oxides. mdpi.comnih.gov Granulated activated carbon (AC) is a common support material, and doping it with metals like copper (Cu), iron (Fe), and zinc (Zn) has proven effective for removing mercaptans from gaseous streams. mdpi.comnih.gov The metal interacts with the mercaptan molecules, facilitating their removal. mdpi.comnih.gov For example, a copper-modified SBA-15 adsorbent has been used to remove odorous sulfur-containing pollutants, including methyl mercaptan. mdpi.com

In one study, the adsorption capacity of different metal-doped activated carbons for 1-butanethiol was compared. The results indicated variations in adsorption capacity among the adsorbents, which was attributed to differences in their textural characteristics and the size and shape of the metal oxide clusters on the carbon surface. mdpi.comnih.gov The Cu/AC adsorbent showed a high adsorption capacity, close to that of the Fe/AC adsorbent. mdpi.com

Data sourced from a study on the removal of butyl mercaptan from gas streams by reactive adsorption. mdpi.com

Adsorbent Characterization Techniques (e.g., FTIR, XRD, TGA)

The characterization of adsorbent materials is essential to understand their physical and chemical properties, which in turn determine their adsorption performance. mdpi.comnih.gov Several analytical techniques are commonly employed for this purpose:

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the surface of the adsorbent. mdpi.comneptjournal.com Changes in the FTIR spectra before and after adsorption, such as shifts in peak positions or the appearance of new peaks, can indicate which functional groups are involved in the binding of the adsorbate. neptjournal.com This technique helps in understanding the mechanism of adsorption, whether it is physical or chemical. acs.org

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the adsorbent material. mdpi.comneptjournal.com It can identify the phases present in the material and provide information on the degree of crystallinity. neptjournal.com For metal-doped adsorbents, XRD can confirm the presence and form of the metal or metal oxide particles deposited on the support. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mdpi.comamazonaws.com This technique is useful for assessing the thermal stability of the adsorbent and can provide information about the amount of adsorbed species. amazonaws.comutwente.nl In studies of reactive adsorption, TGA can help to understand the decomposition and reaction pathways of the adsorbed molecules on the catalyst surface. researchgate.netmdpi.com

Together, these techniques provide a comprehensive picture of the adsorbent's properties and how they are altered by the adsorption process, aiding in the development of more efficient materials for gas stream treatment. mdpi.comnih.gov

Toxicological and Health Effects Research of Tert Butyl Mercaptan

Occupational Exposure Studies and Health Hazards

Research into the health impacts of tert-butyl mercaptan on workers has revealed measurable physiological changes, even at exposure levels below established occupational hazard standards. arakmu.ac.ir These studies highlight the sensitivity of certain biological markers to TBM exposure.

Occupational exposure to this compound has been linked to an increase in oxidative stress. arakmu.ac.ir Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. arakmu.ac.irmdpi.com Biomarkers are used to measure the extent of this stress. nih.govmdpi.com

In a study involving maintenance workers at a gas industry, those exposed to this compound showed a significant rise in lipid peroxidation compared to unexposed administrative staff. arakmu.ac.ir Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. nih.gov The level of malondialdehyde (MDA), a marker for lipid peroxidation, was found to have a significant positive correlation with exposure to this compound. arakmu.ac.ir

Conversely, the Ferric Reducing Antioxidant Power (FRAP) level, which measures the total antioxidant capacity in the blood, was significantly lower in the exposed maintenance workers. arakmu.ac.ir This finding indicates a reduced ability to combat oxidative damage, confirming that exposure to TBM can generate ROS and disrupt the body's antioxidant defense systems. arakmu.ac.ir

Oxidative Stress Biomarkers in Workers Exposed to this compound
BiomarkerEffect Observed in Exposed GroupSignificance
Lipid Peroxidation (MDA)IncreasedSignificant positive correlation with exposure (P&lt;0.05, r=0.488)
Ferric Reducing Antioxidant Power (FRAP)Significantly LowerP=0.001 compared to control group

Exposure to this compound has demonstrated neurological effects, specifically through the inhibition of acetylcholinesterase (AChE) activity. arakmu.ac.ir AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in the proper functioning of the nervous system. mdpi.come-fas.org Inhibition of this enzyme leads to an accumulation of acetylcholine, which can overstimulate nerves and cause a range of neurological symptoms. mdpi.com

A study of gas industry workers found a decrease in cholinergic activity among those exposed to TBM. arakmu.ac.ir A significant correlation was established between acetylcholinesterase activity and exposure to this compound, pointing to the neurotoxic potential of the compound. arakmu.ac.ir These findings suggest that AChE activity can serve as a relevant biological indicator for monitoring exposure to gas odorants like TBM. arakmu.ac.ir

Studies have demonstrated a relationship between the levels of this compound exposure and subsequent health effects. In one occupational study, the median exposure of maintenance workers was 0.01 ppm, with a range from 0.005 ppm to 0.15 ppm. arakmu.ac.ir Although these levels were below the time-weighted average (TWA) of 0.5 ppm set by OSHA, they were still associated with increased oxidative stress and anticholinergic effects. arakmu.ac.ir

Even at very low concentrations, the potent malodor of TBM can cause symptoms. noaa.gov Following an accidental release, health complaints were documented from residents who detected the odor, even when ambient concentrations were below the detection limits of monitoring instruments (around 5 parts per billion). nih.gov This suggests that health effects can occur at levels above the human odor threshold (less than 0.1 ppb) but below standard occupational exposure limits. arakmu.ac.irnih.gov

Information on the long-term toxicity of this compound from chronic occupational exposure is limited. arakmu.ac.ir However, available data suggests that prolonged or repeated exposure may lead to organ damage, specifically affecting the blood system and liver. cpchem.com Animal studies also point to potential long-term effects on the liver, kidney, blood, and upper respiratory tract following extended inhalation exposure. cpchem.com Routine medical assessments are recommended for personnel who work with the compound. worksafebc.com

Exposure to this compound can elicit a range of symptoms, particularly affecting the central nervous system (CNS). haz-map.commdsearchlight.com The severity and nature of these symptoms can depend on the concentration and duration of exposure. nih.gov

Commonly reported symptoms include:

Dizziness cpchem.comgeneralair.comgasodorizer.com

Nausea arakmu.ac.ircpchem.comgeneralair.comgasodorizer.com

Headache arakmu.ac.ircpchem.comgeneralair.comgasodorizer.com

Tiredness cpchem.comgeneralair.com

Vomiting arakmu.ac.irmdsearchlight.com

Irritation of the eyes and respiratory system arakmu.ac.irhaz-map.com

Central nervous system depression, which can lead to unconsciousness and cessation of breathing in cases of high concentration exposure. cpchem.comhaz-map.comgeneralair.com

An incident involving a leak of TBM at a natural gas pumping station resulted in reports of nausea, headache, vomiting, inebriation, and agitated behavior among those exposed. arakmu.ac.ir

Animal Studies and Risk Assessment

Animal studies provide crucial data for assessing the risks associated with this compound exposure. asgmt.com Inhalation is a primary route of exposure considered in these studies. asgmt.com

A 13-week inhalation study in rats exposed to TBM for 6 hours a day, 5 days a week, identified several target organs for toxicity, including the liver, kidney, blood, and upper respiratory tract. cpchem.comgeneralair.com The study determined a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). Another inhalation study noted effects on erythrocytes, kidneys, liver, and nasal turbinates in rats. asgmt.com

Summary of 13-Week Inhalation Study in Rats
ParameterValueTarget Organs
No-Observed-Effect Level (NOEL)99.6 ppmLiver, Kidney, Blood, Upper respiratory tract
Lowest Observable Effect Level (LOEL)403.4 ppm

Furthermore, toxicology assessments based on animal testing indicate that this compound does not show mutagenic or teratogenic effects, nor does it demonstrate toxicity to reproduction. cpchem.com

Inhalation Toxicity Studies in Experimental Animals

Research involving the inhalation of this compound in animal models has provided data on its effects on various organs and established levels at which no adverse effects are observed.

Effects on Organs (e.g., Kidneys, Liver, Erythrocytes)

In a 13-week inhalation study conducted on male and female rats, target organs identified at the lowest observable effect level included the liver, kidney, and blood. cpchem.comcpchem.com Another study involving rats exposed to this compound vapor for 13 weeks reported increased macrophages of trace severity in the lungs of both male and female rats in the 150 ppm group as the only histopathological finding attributable to the substance. oecd.org

No-Observed-Adverse-Effect Levels (NOAEL) and Concentrations (NOAEC)

Multiple inhalation studies have been conducted to determine the No-Observed-Adverse-Effect Level (NOAEL) and No-Observed-Adverse-Effect Concentration (NOAEC) for this compound in rats. These studies, while using different exposure concentrations and durations, provide key data points for toxicological assessment.

One 13-week inhalation study, following a method similar to OECD Guideline 413, exposed rats to concentrations of 0, 9, 97, or 196 ppm for six hours per day, five days a week. oecd.org In this study, no deaths, clinical signs of toxicity, or changes in body weight were observed. oecd.org Another 13-week study in rats exposed to concentrations of 25.1, 99.6, and 403.4 ppm identified a No-Observed-Effect Level (NOEL) of 99.6 ppm. cpchem.comcpchem.com

Developmental toxicity studies via inhalation have also been performed. In studies where pregnant rats and mice were exposed to concentrations up to 195 ppm during gestation, no exposure-related maternal or fetal toxicity was found. oecd.org This resulted in a maternal and teratogenicity NOAEL of >= 195 ppm for both species. cpchem.comgeneralair.com

Interactive Table: Inhalation NOAEL and NOAEC for this compound

Study TypeSpeciesExposure DurationConcentration(s)NOAEL / NOAEC
Repeated DoseRat13 weeks (6 hrs/day, 5 days/wk)9, 97, 196 ppm> 196 ppm generalair.com
Repeated DoseRat13 weeks (6 hrs/day, 5 days/wk)25.1, 99.6, 403.4 ppm99.6 ppm cpchem.comcpchem.com
Repeated DoseRatNot specified9, 70, 150 ppm9 ppm oecd.org
DevelopmentalRatGestation Days 6-1911, 99, 195 ppm>= 195 ppm cpchem.comgeneralair.com
DevelopmentalMouseGestation Days 6-1611, 99, 195 ppm>= 195 ppm cpchem.comgeneralair.com
Species-Specific Effects and Human Relevance

In developmental toxicity studies involving inhalation of this compound, no significant species-specific effects were observed between rats and mice. oecd.org In both species, no maternal or fetal toxicity was reported at exposures up to 195 ppm. oecd.org This contrasts with studies on a related compound, n-butyl mercaptan, which showed notable differences in toxicity between rats and mice, with mice experiencing mortality at exposure levels that were not lethal to rats. nih.gov

Regulatory and Safety Guidelines

The regulation of this compound is addressed by governmental bodies that provide guidelines for occupational settings.

OSHA Health Hazard Declarations

The U.S. Occupational Safety and Health Administration (OSHA) considers this compound to be a hazardous chemical under its Hazard Communication Standard (29 CFR 1910.1200). fishersci.com OSHA has established a legal airborne permissible exposure limit (PEL) for butyl mercaptan at 10 ppm (30 mg/m³) averaged over an 8-hour workshift. gasodorizer.comnj.gov Hazard statements associated with the compound include its high flammability ("Highly flammable liquid and vapor") and potential as a skin sensitizer ("May cause an allergic skin reaction"). cpchem.comgeneralair.comfishersci.com

Table: OSHA Regulatory Information for this compound

AgencyRegulationLimitDetails
OSHAPermissible Exposure Limit (PEL)10 ppm8-hour time-weighted average gasodorizer.comnj.gov
OSHAHazard Communication Standard (29 CFR 1910.1200)Hazardous ChemicalRequires hazard communication to employees fishersci.com

Lack of Community-Level and Occupational Exposure Limits for Specific Odorants

There is a noted lack of specific community-level and occupational exposure limits for many commonly used natural gas odorants, including this compound. nih.gov In some cases, regulatory bodies rely on data from surrogate compounds. nih.gov For example, exposure limits for n-butyl mercaptan may be used as a surrogate for this compound. nih.gov While some odorant compounds have established occupational exposure limits, these are not considered appropriate for guiding broader community exposure due to differences in exposure scenarios and the varying susceptibilities within the general population. nih.gov

Analytical and Detection Methodologies for Tert Butyl Mercaptan

Chromatographic Techniques

Chromatography is a primary methodology for separating and analyzing TBM, often in complex matrices like natural gas or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for evaluating inhalation exposure to tert-butyl mercaptan. arakmu.ac.ir This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In occupational settings, GC-MS is used to assess the exposure of workers, such as those in the natural gas industry. arakmu.ac.ir

For instance, a study assessing maintenance workers in a gas industry utilized GC-MS to measure inhalation exposure. The median exposure to this compound was found to be 0.01 ppm, with a range from 0.005 ppm to a maximum of 0.15 ppm. arakmu.ac.ir In contrast, for administrative staff not directly working with the gas lines, the exposure level was below the limit of detection (LOD) of the method. arakmu.ac.ir The full scan spectra for TBM in GC-MS typically show characteristic mass-to-charge ratio (m/z) peaks, with the top five being 41, 57, 29, 39, and 90. nih.gov

The validation of any GC-MS method is essential to ensure the reliability and accuracy of the results. This process involves establishing several key performance parameters.

Retention Time: This is the time it takes for a compound to travel through the GC column. It is a crucial identifier for a specific analyte under a given set of chromatographic conditions.

Calibration: Linearity is established by creating a calibration curve from a series of standards at known concentrations. For GC-MS methods, regression coefficients (R²) are expected to be high (often >0.99) to demonstrate a linear relationship between concentration and instrument response. kuleuven.benih.gov

Recovery: This parameter measures the efficiency of the sample extraction and preparation process. It is determined by comparing the analytical response of an extracted sample to the response of a standard containing the analyte at a known concentration. Recovery values can be influenced by the analyte's volatility and its interaction with the adsorbent materials used during sampling. nih.gov For volatile compounds, recovery ranges can be wide. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3. kuleuven.beresearchgate.net The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often defined as an S/N of 10 or calculated as three times the LOD. nih.govresearchgate.net The specific values for LOD and LOQ are method-dependent and can range from the parts-per-billion (ppb) to the parts-per-million (ppm) level. kuleuven.benih.gov

The following table summarizes typical validation parameters for GC-based analytical methods.

ParameterDescriptionTypical Value/Criteria
Linearity (R²) Measures how well the calibration curve fits the data points.> 0.99 nih.gov
Recovery Efficiency of analyte extraction from the sample matrix.80.0%–100.0% nih.gov
LOD Lowest detectable analyte concentration (S/N ≈ 3).Method-dependent, can be in the low ppb range. nih.gov
LOQ Lowest quantifiable analyte concentration (S/N ≈ 10).Method-dependent, can be in the low ppb range. nih.gov

Gas chromatography coupled with a flame photometric detector (GC-FPD) is a technique specifically tailored for the detection of sulfur-containing compounds. oup.com This makes it particularly suitable for analyzing mercaptans and sulfides in natural gas. oup.comscilit.com The FPD is highly selective and sensitive to sulfur, allowing for the detection of this compound at very low levels. oup.com

Modifications to the GC-FPD system, such as minimizing connecting tubing and altering the detector itself, can reduce sample loss and improve the detection of C1-C4 mercaptans. oup.com Using a gas permeation tube system for calibration, this technique has demonstrated a standard deviation of 67 ppb for TBM blends at the 1 to 3 mole ppm level. The detection limit for this compound using this method can be as low as 0.1 mole ppm. oup.comscilit.com

Gas Chromatography-Differential Mobility Spectrometry (GC-DMS) is an effective analytical tool for identifying volatile chemicals, including the odorants used in natural gas like this compound. researchgate.net This technique separates ions based on their mobility in an electric field, providing an additional dimension of separation to traditional GC. GC-DMS is noted for its high sensitivity and resolving power, making it suitable for non-targeted screening and low-level detection of volatile organic compounds (VOCs). researchgate.netmdpi.com It is a robust and easy-to-handle technique that has gained attention for its ability to discern and identify chemicals in complex mixtures. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Exposure Assessment

Spectroscopic Methods

Spectroscopic techniques are invaluable for elucidating the molecular structure of compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would show characteristic absorption bands corresponding to the S-H (thiol) and C-H bonds within the tert-butyl group. The study of mercaptan decomposition has been performed using ex situ FTIR measurements to identify intermediates. researchgate.net

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. The tert-butyl group produces a distinct and intense singlet signal in the ¹H-NMR spectrum because its nine protons are chemically equivalent. nih.govacdlabs.com This signal typically appears in the chemical shift range of 0.5 to 2.0 ppm. acdlabs.com The strong signal from the tert-butyl group can be readily detected even when the compound is part of a large macromolecular complex. nih.govnih.gov

The following table details the characteristic spectroscopic data for the tert-butyl group.

TechniqueFeatureCharacteristic Signal/Region
¹H-NMR Chemical Shift (δ)0.5 - 2.0 ppm (Singlet) acdlabs.com
¹³C-NMR Chemical Shift (δ)20 - 42 ppm acdlabs.com
FT-IR Vibrational BandsS-H stretch, C-H stretch

Microwave Spectroscopy for Rotational Transitions and Dipole Moment Determination

Microwave spectroscopy is a powerful technique for obtaining high-resolution rotational spectra of molecules in the gas phase, providing precise information about their molecular structure and electronic properties. For a molecule to be studied by this method, it must possess a permanent dipole moment.

The microwave spectrum of the ground vibrational state of this compound has been analyzed in the frequency range of 8 to 40 GHz. aip.org The spectrum is complex, featuring extensive Q-branch series that result from the perpendicular component of the dipole moment, as well as parallel R-branch groupings. aip.org As a near-prolate symmetric top molecule, its energy levels exhibit splittings of several gigahertz due to the internal rotation of the methyl groups around the C–S bond. aip.org

Detailed analysis of the spectrum, which included the assignment of 542 new transitions in the 8 to 26 GHz range, was performed using the combined axis method. researchgate.net This allowed for the accurate determination of several molecular parameters. researchgate.net The Stark effect, which is the shifting and splitting of spectral lines of atoms and molecules due to the presence of an external electric field, was measured for several transitions. aip.org These measurements enabled the determination of the magnitudes of the dipole moment components. aip.org Interference effects between the internal rotation and Stark perturbations also allowed for the determination of the relative signs of these components. aip.org

Key parameters determined from the microwave spectrum of this compound are summarized in the table below.

Table 1. Molecular and Dipole Moment Parameters of this compound Determined by Microwave Spectroscopy.

ParameterValueReference
Barrier to Internal Rotation (V₃)1742 cal/mole aip.org
Dipole Moment Component |μa|1.06 ± 0.02 D researchgate.net
Dipole Moment Component |μc|0.49 ± 0.02 D researchgate.net
Total Dipole Moment |μt|1.17 ± 0.02 D researchgate.net

The analysis yielded precise values for the three rotational constants, four quartic centrifugal distortion constants, the threefold hindering potential (V₃) for the CSH torsion, the moment of inertia of the tert-butyl group, and the angle between the internal rotation axis and the principal inertia axis. researchgate.net

Other Detection and Monitoring Technologies

Development of Highly Sensitive Mercaptan Sensors

The detection of this compound at low concentrations is critical, particularly in its role as an odorant in natural gas. This has driven the development of various highly sensitive sensor technologies.

Electrochemical Sensors: Specialized 3-electrode electrochemical sensors are available for industrial safety applications, such as monitoring gas odorization. These sensors offer high selectivity and a fast response time (T90 of ≤ 90 seconds) within a measurement range of 0-50 mg/m³. They are designed for stability and are available in various formats for integration into both fixed and portable gas detection devices.

Photoionization Detectors (PID): High-sensitivity volatile organic compound (VOC) gas sensors using a 10.6 eV lamp can achieve a minimum detection limit of 0.5 parts per billion (ppb) with a measurement range extending from 0 to 3 parts per million (ppm). ionscience.com Other PID-based sensors are optimized for different ranges, with some capable of detecting down to 1 ppb. ionscience.com

Microfluidic Gas Sensor Arrays: A portable device featuring an array of five different microfluidic gas sensors has been developed to selectively monitor mixtures of this compound and methyl ethyl sulphide. nih.govresearchgate.net This system operates effectively in a concentration range of 1 ppm to 10 ppm. nih.govresearchgate.net By employing a machine learning model to analyze the sensor data, the device can predict the presence and concentration of these natural gas odorants with high accuracy. nih.govresearchgate.net The top-performing sensors in this array demonstrated high sensitivity and selectivity. nih.govresearchgate.net

Small, Low-Profile Sensors: The 110-37x family of this compound sensors are designed for easy integration into wireless, portable, and Internet of Things (IoT) solutions. spec-sensors.com These compact sensors (20 x 20 x 3 mm) provide low-ppm sensitivity, a fast and linear response, and ultra-low power consumption, making them suitable for applications ranging from natural gas leak detection to indoor air quality monitoring. spec-sensors.com

Table 2. Comparison of Sensitive Sensor Technologies for this compound.

Sensor TechnologyDetection Range / LimitKey FeaturesReference
Electrochemical Sensor0-50 mg/m³High selectivity, T90 ≤ 90s
Photoionization Detector (PID)0-3 ppm (MDL: 0.5 ppb)High sensitivity for VOCs ionscience.com
Microfluidic Sensor Array1-10 ppmHigh selectivity with machine learning nih.govresearchgate.net
Low-Profile IoT SensorLow ppm sensitivitySmall size, low power, fast response spec-sensors.com

Continuous Monitoring Equipment for Low Concentrations

For applications requiring ongoing surveillance, such as industrial hygiene, environmental monitoring, and ensuring the integrity of natural gas systems, continuous monitoring equipment is essential.

Systems designed for the continuous monitoring of sulfur compounds at low levels often utilize gas chromatography combined with a specialized detector. One such method involves thermal desorption gas chromatography with a pulsed flame photometric detector (PFPD). This technique is capable of trace-level analysis of volatile sulfur compounds, including butyl mercaptan, and is suitable for both offline and real-time monitoring of ambient air.

Another approach for continuous monitoring involves fixed gas detectors. The GasClam 2 is an example of an in-borehole system developed for the unattended, long-term collection of ground-gas data. For industrial environments, the TVOC 2 is a fixed, continuous VOC gas detector that uses photoionization detection (PID) technology to accurately measure total volatile organic compounds.

Additionally, monitoring systems like the AQBot are designed for continuous, single-point gas monitoring. oizom.com While specified for methyl mercaptan, this type of equipment, which uses an electrochemical sensor, can be adapted for other mercaptans. oizom.com It is housed in a rugged, weather-resistant enclosure and can be integrated into existing plant control systems, providing real-time data and customizable alarms. oizom.com These systems often support multiple communication protocols for networking and central data collection. oizom.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthesis Pathways

Current synthesis methods for tert-Butyl mercaptan often involve reactions of alkenes with hydrogen sulfide (B99878) in the presence of catalysts. solubilityofthings.com Future research should focus on developing more sustainable, environmentally benign, and cost-effective synthesis pathways. This includes exploring greener chemical processes, potentially utilizing bio-based feedstocks or catalytic systems that minimize hazardous byproducts and energy consumption. The goal is to enhance efficiency and reduce the environmental footprint associated with its production.

Comprehensive Understanding of Environmental Transport and Transformation

This compound can enter aquatic and terrestrial environments through both anthropogenic activities and natural processes. researchgate.net Studies have shown that TBM is biodegradable in soil-water systems under aerobic conditions, with some microbial cultures capable of mineralizing it to carbon dioxide. researchgate.netomicsonline.org Abiotic losses, such as volatilization, also contribute to its disappearance from the gas phase. researchgate.netomicsonline.org However, a comprehensive understanding of its long-term environmental fate, including its persistence, potential for bioaccumulation, and transformation products in diverse environmental matrices (e.g., air, various soil types, groundwater), remains crucial. Further research is needed to elucidate the complete degradation pathways and kinetics under different environmental conditions, including anaerobic environments, and to identify all intermediate products.

Advanced Remediation Strategies for Complex Matrices

The remediation of this compound from contaminated sites, particularly in complex matrices like industrial wastewater and various soil types, presents a significant challenge due to its pungent odor and potential environmental impact. researchgate.netirost.ir Existing remediation methods include aerobic biodegradation, chemical oxidation (e.g., Fenton process, permanganate, activated persulfate), sonication, and combinations thereof. researchgate.netirost.irgnest.orgphyschemres.org For instance, a bimetallic Fenton treatment involving Fe²⁺/Fe³⁺/Fe⁰/Cu²⁺ has shown high removal efficiency (up to 99.27%) for TBM from contaminated soil within 20 minutes. irost.irirost.ir Sonochemical oxidation (sono-Fenton) has also demonstrated effectiveness, with hydrogen peroxide concentration and sonication power being key factors influencing removal efficiency. physchemres.org Future research should focus on developing more efficient, cost-effective, and broadly applicable remediation technologies. This includes optimizing existing advanced oxidation processes, exploring novel biological approaches, and developing integrated remediation systems capable of addressing TBM in diverse and challenging environmental settings.

Table 1: Remediation Parameters and Efficiency for this compound in Contaminated Soil using Bimetallic Fenton Treatment irost.ir

ParameterOptimal ValueEffectiveness (%)
Initial Gasoline Conc.2.5 %w/w (minimum)39.73
CuSO₄0.12 %w/w (maximum)13.38
H₂O₂8.92 %w/v2.09
Nano Zerovalent Iron (nZVI)0.1194 %w/w2.01
Nano-Fe₃O₄0.0898 %w/w1.92
Overall Removal Efficiency 99.27% in 20 minutes -

In-depth Mechanistic Toxicology and Human Health Risk Assessment

While specific safety and adverse effect profiles are excluded, future research is needed to gain an in-depth understanding of the mechanistic toxicology of this compound. Limited research exists on the long-term human exposure to TBM. arakmu.ac.ir Studies have indicated that chronic occupational exposure to TBM may lead to oxidative stress and a decrease in acetylcholinesterase activity, suggesting a neurological effect. arakmu.ac.irresearchgate.netarakmu.ac.ir Further investigations are required to elucidate the molecular and cellular mechanisms by which TBM interacts with biological systems, including its pathways of metabolism and potential for inducing oxidative stress or other cellular responses. arakmu.ac.irresearchgate.net This mechanistic understanding is crucial for conducting more precise human health risk assessments, particularly for long-term, low-level exposures, and for developing strategies to mitigate potential health impacts.

Exploration of New Industrial and Academic Applications

Beyond its established use as a natural gas odorant and a chemical intermediate in agrochemicals and pharmaceuticals, solubilityofthings.comcpchem.com there is potential for exploring novel industrial and academic applications for this compound. Its unique chemical properties, stemming from the thiol functional group, could lend themselves to new roles in organic synthesis, materials science, or as a building block for specialty chemicals. For instance, this compound has been used as a ligand in the synthesis of highly stable silver sulfide nanoclusters for ultra-sensitive ion detection, demonstrating its utility in advanced material development. azosensors.com Further academic research into its reactivity and potential interactions with other compounds could uncover new catalytic applications, polymerization modifiers, or roles in the development of advanced functional materials.

Q & A

Q. How can researchers design robust adsorption studies for this compound removal from wastewater?

  • Methodological Answer : Compare adsorbents (e.g., activated carbon vs. MOFs) using fixed-bed column experiments. Langmuir and Freundlich isotherm models quantify capacity, while breakthrough curves assess kinetics. Regeneration cycles (e.g., thermal or solvent treatment) evaluate long-term efficacy .

Q. What validation criteria ensure the accuracy of this compound’s reported vapor pressure data?

  • Methodological Answer : Use static and dynamic methods (e.g., ebulliometry vs. gas saturation) for cross-validation. Purity verification via chromatography and differential scanning calorimetry (DSC) minimizes impurities’ effects. Uncertainty budgets should include temperature control and instrumental precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.